Loroglossin
Overview
Description
Loroglossin, also known as compound 5, is a succinate derivative . It is a natural product that can be isolated from the dried rhizomes of Gymnadenia conopsea , a type of orchid .
Synthesis Analysis
Loroglossin is a natural compound derived from the Gymnadenia conopsea plant . The exact synthesis process of Loroglossin is not detailed in the available resources.Molecular Structure Analysis
The molecular formula of Loroglossin is C34H46O18 . Its molecular weight is 742.72 . The exact molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis
Loroglossin appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a molecular weight of 742.7 and a molecular formula of C34H46O18 .Scientific Research Applications
Chemical Structure and Properties
Loroglossin, a constituent of orchids, has been identified as bis-[4-(β-D-glucopyranosyloxy)-benzyl]-(2R, 3S)-2-isobutyl-tartrate. This compound's chemical structure was elucidated through hydrolysis, esterification, and various analytical methods such as NMR. Understanding its chemical structure is crucial for further research and potential applications in various fields (Gray et al., 1976).
Potential Antifungal Activity
Loroglossin has been studied for its potential antifungal properties. It was compared with other related compounds like hircinol and orchinol, where its effectiveness against certain fungi was evaluated. Such studies are significant in developing new antifungal agents, especially from natural sources (Fisch et al., 1973).
Quantitative Analysis in Herbal Medicine
In the field of herbal medicine, especially in traditional Tibetan medicine, loroglossin has been quantitatively analyzed in Gymnadenia conopsea, a significant herb. This analysis is crucial for ensuring the quality and efficacy of herbal medicines that contain loroglossin (Yang et al., 2009).
Role in Phytoalexin Activity
Research has also focused on loroglossin's role as a phytoalexin, a substance produced by plants in response to stress or fungal infection. Loroglossin, along with other compounds, has been studied for its effectiveness and mechanism of action as a phytoalexin, contributing to our understanding of plant defense mechanisms (Ward et al., 1975).
properties
IUPAC Name |
bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R,3S)-2,3-dihydroxy-2-(2-methylpropyl)butanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46O18/c1-16(2)11-34(46,33(45)48-15-18-5-9-20(10-6-18)50-32-28(42)26(40)24(38)22(13-36)52-32)29(43)30(44)47-14-17-3-7-19(8-4-17)49-31-27(41)25(39)23(37)21(12-35)51-31/h3-10,16,21-29,31-32,35-43,46H,11-15H2,1-2H3/t21-,22-,23-,24-,25+,26+,27-,28-,29-,31-,32-,34-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABASLXUKXNHMC-PIFIRMJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@]([C@@H](C(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)(C(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40973709 | |
Record name | Bis{[4-(hexopyranosyloxy)phenyl]methyl} 2,3-dihydroxy-2-(2-methylpropyl)butanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40973709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
742.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Loroglossin | |
CAS RN |
58139-22-3 | |
Record name | Loroglossin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058139223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis{[4-(hexopyranosyloxy)phenyl]methyl} 2,3-dihydroxy-2-(2-methylpropyl)butanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40973709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.